Dimethyl 3-methyl-5-(pyrrolidin-1-ylsulfonyl)thiophene-2,4-dicarboxylate
Description
Properties
IUPAC Name |
dimethyl 3-methyl-5-pyrrolidin-1-ylsulfonylthiophene-2,4-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO6S2/c1-8-9(11(15)19-2)13(21-10(8)12(16)20-3)22(17,18)14-6-4-5-7-14/h4-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMEJYUYQYBCWAJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C(=O)OC)S(=O)(=O)N2CCCC2)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO6S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 3-methyl-5-(pyrrolidin-1-ylsulfonyl)thiophene-2,4-dicarboxylate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the thiophene ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the pyrrolidinylsulfonyl group: This step involves the sulfonylation of the thiophene ring using reagents such as pyrrolidine and sulfonyl chloride.
Esterification: The final step involves the esterification of the carboxylic acid groups on the thiophene ring using methanol and an acid catalyst.
Industrial Production Methods
In an industrial setting, the production of Dimethyl 3-methyl-5-(pyrrolidin-1-ylsulfonyl)thiophene-2,4-dicarboxylate may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and pH) ensures consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Dimethyl 3-methyl-5-(pyrrolidin-1-ylsulfonyl)thiophene-2,4-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents for electrophilic substitution or nucleophiles for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reaction conditions. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
Dimethyl 3-methyl-5-(pyrrolidin-1-ylsulfonyl)thiophene-2,4-dicarboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials, such as polymers and electronic devices.
Mechanism of Action
The mechanism of action of Dimethyl 3-methyl-5-(pyrrolidin-1-ylsulfonyl)thiophene-2,4-dicarboxylate involves its interaction with specific molecular targets and pathways. The pyrrolidinylsulfonyl group is known to interact with enzymes and receptors, potentially inhibiting or modulating their activity. The ester groups may also play a role in the compound’s bioavailability and distribution within biological systems.
Comparison with Similar Compounds
Diethyl 3-methyl-5-[(2,2,2-trifluoroacetyl)amino]thiophene-2,4-dicarboxylate
- Substituent: Trifluoroacetyl amino group at the 5-position.
- Key Differences : Replaces the pyrrolidine sulfonyl group with a trifluoroacetylated amine. The trifluoroacetyl group introduces strong electron-withdrawing effects, enhancing binding affinity in molecular docking studies (binding energy: -5.7 kcal/mol against Pseudomonas syringae effector protein AvrRps4) .
Dimethyl 3-methyl-5-[(4-methylpiperidin-1-yl)sulfonyl]thiophene-2,4-dicarboxylate
- Substituent : 4-Methylpiperidine sulfonyl group.
- Key Differences : The piperidine ring (6-membered) vs. pyrrolidine (5-membered) alters steric and electronic properties. Piperidine’s larger size may reduce membrane permeability but improve target specificity .
- Applications : Used in crystallography studies due to its stable conformation .
Diethyl 3-methyl-5-(4-(pyrrolidin-1-ylsulfonyl)benzamido)thiophene-2,4-dicarboxylate
- Substituent : Benzamido-linked pyrrolidine sulfonyl group.
- Key Differences : Incorporates a benzamide spacer, increasing molecular weight (MW: ~460 g/mol ) and log P (~3.2 ), enhancing lipophilicity .
Ester Group Variations
Diethyl vs. Dimethyl Esters
- Diethyl Derivatives (e.g., CAS 300826-14-6): Higher lipophilicity (log P ~2.8 ) due to longer alkyl chains, improving cell membrane penetration but reducing aqueous solubility .
- Dimethyl Derivatives : Lower molecular weight (e.g., 377.41 g/mol for CAS 709021-08-9) and log P (~1.5 ), favoring pharmacokinetic profiles in drug design .
Physicochemical Properties
| Property | Target Compound | Diethyl Trifluoroacetyl | Piperidine Sulfonyl Derivative |
|---|---|---|---|
| Molecular Weight (g/mol) | 377.41 | 460.50 | 460.50 |
| log P | ~1.5 | ~3.2 | ~2.8 |
| Hydrogen Bond Acceptors | 6 | 7 | 7 |
| Hydrogen Bond Donors | 0 | 1 | 0 |
Data derived from supplier specifications and docking studies .
Biological Activity
Dimethyl 3-methyl-5-(pyrrolidin-1-ylsulfonyl)thiophene-2,4-dicarboxylate is a complex organic compound belonging to the thiophene family, which has garnered attention in various fields due to its potential biological activities. This article delves into its biological activity, synthesizing research findings, case studies, and relevant data.
Chemical Structure and Properties
The compound can be described by its molecular formula and has a molecular weight of approximately 303.32 g/mol. Its structure features a thiophene ring substituted with both methyl and pyrrolidin-1-ylsulfonyl groups, which are critical for its biological interactions.
Biological Activity Overview
Recent studies have indicated that Dimethyl 3-methyl-5-(pyrrolidin-1-ylsulfonyl)thiophene-2,4-dicarboxylate exhibits various biological activities:
- Antimicrobial Activity : The compound has shown efficacy against both gram-positive and gram-negative bacteria. Its mechanism of action involves the inhibition of cell wall synthesis, leading to bacterial cell death .
- Anti-inflammatory Properties : It has been reported to inhibit the production of pro-inflammatory cytokines, suggesting potential use in treating inflammatory diseases .
- Antitumor Activity : Preliminary studies indicate that this compound may possess antitumor properties, although specific pathways and targets require further elucidation.
Table 1: Summary of Biological Activities
Case Studies
- Antimicrobial Study : A study evaluated the compound's effectiveness against extended-spectrum beta-lactamase (ESBL) producing bacteria. Results showed significant inhibition, suggesting its potential as a therapeutic agent for severe bacterial infections .
- Anti-inflammatory Evaluation : Another research focused on the anti-inflammatory effects of the compound in vitro. The results indicated a marked reduction in inflammatory markers when treated with the compound, supporting its application in inflammatory conditions .
- Antitumor Potential : A preliminary investigation into the antitumor effects of related compounds indicated that modifications to the thiophene structure could enhance cytotoxicity against cancer cell lines. This opens avenues for further exploration of Dimethyl 3-methyl-5-(pyrrolidin-1-ylsulfonyl)thiophene derivatives in cancer therapy .
The biological activity of Dimethyl 3-methyl-5-(pyrrolidin-1-ylsulfonyl)thiophene-2,4-dicarboxylate is believed to stem from its ability to interact with specific molecular targets:
- Cell Wall Synthesis Inhibition : Similar compounds have been shown to disrupt bacterial cell wall integrity, leading to cell lysis.
- Cytokine Production Modulation : The compound may interfere with signaling pathways that regulate inflammatory responses.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
